2-Thioxanthine

DNA repair inhibition Fpg glycosylase base excision repair

2-Thioxanthine is the most potent validated Fpg DNA glycosylase inhibitor among 17 screened base analogs (IC50 17.1 μM; Ki 4.44 μM), with 20-fold advantage over pyrimidine analogs. Parent scaffold for mechanism-based MPO inactivators (IC50 0.4-0.8 μM) via covalent heme modification. Distinct pKa (5.9 vs. 6.5 for 6-thioxanthine) enables essential SAR of purine-metabolizing enzymes. Validated endogenous mediator of allopurinol-induced TPMT suppression (Ki 0.329 mM), critical for thiopurine pharmacogenomics. Generic substitution yields divergent outcomes; specify the authentic 2-thio isomer.

Molecular Formula C5H4N4OS
Molecular Weight 168.18 g/mol
CAS No. 2487-40-3
Cat. No. B146167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thioxanthine
CAS2487-40-3
Synonyms2-thioxanthene
2-thioxanthine
Molecular FormulaC5H4N4OS
Molecular Weight168.18 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=O)NC(=S)N2
InChIInChI=1S/C5H4N4OS/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
InChIKeyXNHFAGRBSMMFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thioxanthine (CAS 2487-40-3): Procurement-Grade Specifications and Core Chemical Identity for Research Applications


2-Thioxanthine (CAS 2487-40-3), systematically named 2-sulfanylidene-3,7-dihydropurin-6-one, is a sulfur-substituted purine analog wherein the carbonyl oxygen at position 2 of the xanthine scaffold is replaced by a thione group [1]. With a molecular weight of 168.18 g/mol and the molecular formula C₅H₄N₄OS, this heterocyclic compound exists as a pale crystalline solid with a melting point exceeding 300°C and limited aqueous solubility . Commercial availability for research procurement typically ranges from ≥98% purity, supplied by major vendors including Thermo Scientific Chemicals (Alfa Aesar portfolio) and Santa Cruz Biotechnology, with standard storage recommendations at cool temperatures in tightly sealed containers away from oxidizing agents .

Why 2-Thioxanthine Cannot Be Substituted with Other Thiopurine Analogs in Experimental Workflows


Substitution of 2-thioxanthine with structurally similar thioxanthine isomers, xanthine derivatives, or alternative purine analogs introduces substantial experimental variability due to position-dependent differences in enzymatic recognition, protonation state at physiological pH, and mechanism-based inhibitory profiles. The 2-thio modification confers distinct pKa properties compared to the 6-thio isomer (pKa 5.9 ± 0.1 versus 6.5 ± 0.1), fundamentally altering the ratio of neutral to anionic species under assay conditions and consequently affecting substrate recognition by xanthine oxidase and purine nucleoside phosphorylase [1]. Furthermore, the thione moiety at position 2 enables mechanism-based covalent inactivation of myeloperoxidase that is not observed with oxo-analogs or 6-thioxanthine, while simultaneously conferring differential activity against DNA repair glycosylases [2]. Generic substitution with allopurinol, oxypurinol, or 6-mercaptopurine metabolites yields divergent pharmacological and biochemical outcomes that invalidate cross-compound extrapolation.

Quantitative Differentiation of 2-Thioxanthine: Head-to-Head Comparative Performance Data for Informed Procurement


2-Thioxanthine Demonstrates 20-Fold Superior Inhibition of Fpg DNA Glycosylase Versus Structurally Related Pyrimidine Analogs

In a systematic screen of 17 base analogs targeting Escherichia coli Fpg protein (formamidopyrimidine-DNA glycosylase), 2-thioxanthine exhibited the most potent inhibitory activity among all compounds tested, achieving 50% inhibition of Fapy-7MeG excision activity at 17.1 μM with a measured Ki of 4.44 ± 0.15 μM [1]. Two comparator compounds, 2-thio- and 2-oxo-4,5,6-substituted pyrimidines, required approximately 20-fold higher concentrations to achieve comparable inhibition (IC₅₀ values of 343.3 ± 58.6 μM and 350 ± 24.4 μM, respectively) [1]. The inhibition mechanism was characterized as uncompetitive (catalytic), occurring only when Fpg protein was first challenged with its substrate prior to analog addition [1].

DNA repair inhibition Fpg glycosylase base excision repair

2-Thioxanthine Inhibits Human Myeloperoxidase Chlorination Activity with Nanomolar Potency (IC₅₀ = 0.4-0.8 μM)

2-Thioxanthine (reported as TX1 and TX5 in independent studies) inhibits the chlorination activity of purified human myeloperoxidase (MPO) with IC₅₀ values ranging from 0.4 μM to 0.8 μM depending on the specific assay configuration [1][2]. In the foundational JBC study characterizing the 2-thioxanthine series, TX1 inhibited MPO chlorination activity with an IC₅₀ of 0.8 μM and also inhibited hypochlorous acid production by phorbol myristate acetate-stimulated human neutrophils with a comparable IC₅₀ value to that observed with purified enzyme [1]. The compound functions as a mechanism-based inactivator, covalently modifying the MPO heme prosthetic group [1]. A structurally optimized derivative in the same series, AZD5904 (TX4), achieved enhanced potency with an IC₅₀ of 0.14-0.2 μM against human MPO . Notably, 2-thioxanthine and its derivatives exhibited poor inhibition of thyroid peroxidase, demonstrating selectivity against this closely related heme peroxidase [1].

myeloperoxidase inhibition inflammation oxidative stress

2-Thioxanthine Exhibits Direct TPMT Inhibition (Ki = 0.329 mM) with In Vivo Clinical Validation in Allopurinol-Thiopurine Combination Therapy

2-Thioxanthine (referred to as TX, 2-hydroxymercaptopurine in the clinical pharmacology literature) acts as a direct inhibitor of thiopurine S-methyltransferase (TPMT) with an apparent Ki of 0.329 mM, as determined using intact and lysate red blood cell models [1]. In ex vivo experiments, red blood cells pre-incubated with 250 μM 6-mercaptopurine followed by 250 μM 2-thioxanthine showed a statistically significant reduction in methylmercaptopurine (MeMP) concentrations at 4 hours (1.68-fold reduction, p=0.0005) and 6 hours relative to control conditions [1]. The clinical relevance of this mechanism was confirmed through the detection of elevated urinary 2-thioxanthine levels in patients receiving combination therapy with azathioprine/6-mercaptopurine and allopurinol, providing in vivo validation of the ex vivo findings [1]. Independent studies have corroborated the TPMT inhibitory activity: when 2-thioxanthine was introduced as a 2% contaminant in TPMT assay systems, enzyme activity decreased from 100% to 72% [2].

TPMT inhibition thiopurine metabolism drug-drug interaction

Positional Sulfur Substitution Confers Distinct pKa and Substrate Recognition Profile: 2-Thioxanthine vs 6-Thioxanthine

The position of sulfur substitution in the thioxanthine scaffold dictates fundamental physicochemical and enzymatic recognition properties. 2-Thioxanthine exhibits a pKa of 5.9 ± 0.1, whereas 6-thioxanthine displays a higher pKa of 6.5 ± 0.1, resulting in differential ratios of neutral to anionic species at physiological pH that critically affect substrate binding to purine nucleoside phosphorylase (PNP) [1]. In PNP assays with calf spleen enzyme at pH 5.7, both neutral and anionic forms of 6-thioxanthine function as substrates (albeit weaker than xanthosine), whereas only the neutral form of 2-thioxanthine exhibits substrate activity [1]. Furthermore, xanthine oxidase-catalyzed hydroxylation studies reveal that 2-thioxanthine and 6-thioxanthine display similar overall reaction rates under identical conditions, yet the nature and position of the functional groups on the thiopurine substrates dictate divergent reaction pathways and metabolic fates [2].

structure-activity relationship xanthine oxidase substrate purine nucleoside phosphorylase

Xanthine Oxidase Substrate Kinetics: 2-Thioxanthine as Validated Probe for Structure-Function Studies of Wild-Type and Mutant Enzymes

2-Thioxanthine has been characterized as a xanthine oxidase substrate in the BRENDA enzyme database, where it undergoes oxidation to 2-thiourate via the reaction: 2-Thioxanthine + H₂O + O₂ ⇌ 2-thiourate + H₂O₂ [1]. Rapid reaction kinetic parameters for 2-thioxanthine have been determined alongside comparative substrates including 6-thioxanthine, 1-methylxanthine, 2-hydroxy-6-methylpurine, and 2,6-diaminopurine in wild-type Rhodobacter capsulatus xanthine oxidase and site-directed mutants R310K and R310M [1][2]. This systematic kinetic characterization establishes 2-thioxanthine as a reference substrate for probing the structural determinants of substrate recognition in molybdenum-containing hydroxylases. The availability of parallel kinetic data for multiple thiopurine substrates under identical experimental conditions enables direct structure-activity relationship analyses [2].

xanthine oxidase enzyme kinetics substrate specificity

Validated Application Scenarios for 2-Thioxanthine Procurement: Evidence-Based Use Cases


DNA Base Excision Repair Inhibition Studies Requiring Fpg Glycosylase Probes

2-Thioxanthine is the most potent validated inhibitor of Fpg DNA glycosylase among 17 screened base analogs, with an IC₅₀ of 17.1 μM and Ki of 4.44 μM [1]. This 20-fold potency advantage over structurally related pyrimidine analogs establishes it as the preferred reference inhibitor for studies investigating formamidopyrimidine-DNA glycosylase function, oxidative DNA damage repair pathways, and base excision repair enzymology. The characterized uncompetitive inhibition mechanism provides a defined pharmacological tool for probing Fpg catalytic cycling and substrate recognition dynamics [1].

Myeloperoxidase Mechanism-Based Inactivation and Inflammation Research

2-Thioxanthine serves as the parent scaffold and reference standard for mechanism-based myeloperoxidase inhibitors, with an IC₅₀ of 0.4-0.8 μM against purified human MPO chlorination activity [1]. The compound's covalent modification of the MPO heme group establishes a validated chemical biology probe for studying MPO-dependent oxidative stress pathways, neutrophil-mediated inflammation, and screening programs aimed at identifying novel MPO inhibitors with therapeutic potential in inflammatory and cardiovascular diseases [1][2].

Thiopurine Drug Metabolism and TPMT Pharmacogenomics Research

2-Thioxanthine (2-hydroxymercaptopurine) is the biochemically validated endogenous mediator of allopurinol-induced TPMT suppression, with a direct inhibitory Ki of 0.329 mM [1]. This compound is essential for analytical method development quantifying thiopurine metabolites, mechanistic studies of TPMT pharmacogenomics and hypermethylation phenotypes, and investigations of drug-drug interactions between xanthine oxidase inhibitors and thiopurine antimetabolites. Clinical validation through urinary detection in combination therapy patients confirms its in vivo relevance [1].

Purine Nucleoside Phosphorylase Substrate Specificity and Xanthine Oxidase Kinetics

2-Thioxanthine's distinct pKa (5.9 ± 0.1) and ionization-dependent substrate recognition by purine nucleoside phosphorylase, contrasted with 6-thioxanthine (pKa 6.5 ± 0.1), provide a well-characterized isomeric pair for structure-activity studies of purine-metabolizing enzymes [1]. With established xanthine oxidase kinetic parameters across wild-type and mutant enzymes, 2-thioxanthine is a validated reference substrate for molybdenum hydroxylase enzymology, inhibitor screening assays, and structure-function investigations of substrate binding determinants [2][3].

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